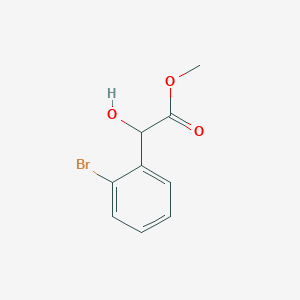

Methyl 2-(2-bromophenyl)-2-hydroxyacetate

Description

Methyl 2-(2-bromophenyl)-2-hydroxyacetate (C$9$H$9$BrO$_3$) is an organic compound featuring a bromine-substituted phenyl ring at the ortho position, a hydroxyl group, and a methyl ester. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. Its molecular weight is 245.08 g/mol, with a CAS registry number inferred as 60079-77-8 based on structural analogs .

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDUHSJVKGJWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-(2-Bromophenyl)-2-Hydroxyacetic Acid

The most straightforward method for synthesizing methyl 2-(2-bromophenyl)-2-hydroxyacetate involves the esterification of 2-(2-bromophenyl)-2-hydroxyacetic acid with methanol. This reaction typically employs sulfuric acid as a catalyst under reflux conditions . The mechanism proceeds via protonation of the carboxylic acid group, enhancing its electrophilicity for nucleophilic attack by methanol. Key parameters include:

-

Temperature : Reflux (~65–70°C) to ensure complete conversion.

-

Molar Ratio : A 2:1 molar excess of methanol to acid optimizes ester formation.

-

Catalyst Loading : 1–2 wt% sulfuric acid relative to the acid substrate.

Yields for this method typically exceed 70%, though purification via distillation or chromatography is necessary to remove unreacted acid and byproducts . Industrial adaptations often replace sulfuric acid with solid acid catalysts (e.g., Amberlyst-15) to simplify product isolation and reduce waste .

Bromination of Methyl 2-Phenyl-2-Hydroxyacetate

Introducing the bromine atom at the ortho position of the phenyl ring presents a regioselective challenge. A proven strategy involves the radical bromination of methyl 2-phenyl-2-hydroxyacetate using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction proceeds as follows:

-

Initiation : AIBN generates radicals at 60–80°C.

-

Propagation : NBS decomposes to release bromine radicals, which abstract hydrogen from the phenyl ring.

-

Termination : The brominated intermediate stabilizes, yielding the ortho-substituted product.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | 70°C |

| NBS:Substrate Ratio | 1.1:1 |

| Reaction Time | 6–8 hours |

This method achieves ~65% yield with >90% regioselectivity for the ortho isomer . Competing para-bromination is minimized by steric hindrance from the adjacent hydroxyacetate group.

Continuous Flow Synthesis with Diazo Transfer

A modern approach adapted from rhodium-catalyzed O–H insertion reactions enables the synthesis of α-hydroxy esters in flow reactors . While demonstrated for the chlorophenyl analog, this method is adaptable to bromophenyl derivatives:

-

Diazo Transfer : Methyl 2-phenylacetate reacts with tosyl azide (generated in situ using an azide resin) to form methyl 2-diazo-2-phenylacetate.

-

O–H Insertion : The diazo compound undergoes rhodium-catalyzed insertion into water, yielding the α-hydroxy ester.

Key Advantages :

-

Safety : In situ generation of tosyl azide minimizes handling hazards.

-

Efficiency : Residence times of 35–50 minutes in flow reactors improve throughput.

-

Yield : Telescoping diazo transfer and O–H insertion achieves 52% overall yield .

Scaling this method for bromophenyl derivatives would require substituting phenyl precursors with 2-bromophenyl analogs, maintaining similar reaction parameters.

Industrial-Scale Bromination in Aqueous Media

A patent describing the bromination of 2-methyl-2-phenylpropanoic acid in water highlights scalable conditions applicable to this compound :

-

Reagents : Bromine (1–2 equiv), sodium bicarbonate (pH 8–9).

-

Temperature : 25–35°C to suppress side reactions.

-

Workup : Extraction with dichloromethane, followed by acidification to precipitate the product.

Performance Metrics :

-

Selectivity : >99% ortho-bromination due to directed electrophilic substitution.

This method’s success in aqueous media reduces organic solvent use, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Safety Concerns |

|---|---|---|---|

| Esterification | 70–80% | High | Corrosive catalysts |

| Radical Bromination | 60–65% | Moderate | Radical initiator stability |

| Continuous Flow | 50–55% | High | Diazocompound handling |

| Aqueous Bromination | 75–80% | High | Bromine toxicity |

Key Findings :

-

Esterification is optimal for small-scale synthesis due to simplicity.

-

Aqueous Bromination excels in industrial settings for its environmental and economic benefits.

-

Continuous Flow methods offer future potential for automation but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products

Substitution: Formation of 2-(2-substituted phenyl)-2-hydroxyacetates.

Oxidation: Formation of methyl 2-(2-bromophenyl)-2-oxoacetate.

Reduction: Formation of 2-(2-bromophenyl)-2-hydroxyethanol.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-(2-bromophenyl)-2-hydroxyacetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for developing drugs targeting specific biological pathways.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Effective against several pathogens, including Gram-positive bacteria and fungi.

- Cytotoxicity : Shows potential in cancer treatment by selectively targeting cancerous cells while sparing normal cells.

- Enzyme Inhibition : May inhibit key metabolic enzymes, influencing bacterial survival and cancer cell proliferation.

Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values observed in studies evaluating the antimicrobial activity of this compound:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | Significant inhibition of biofilm formation |

| Escherichia coli | 1.0 | 2.0 | Effective against resistant strains |

| Candida albicans | 0.25 | 0.5 | Exhibits antifungal activity |

Cytotoxicity Assessment

The following table presents the IC50 values measured against different cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Notes |

|---|---|---|

| SKOV3 | >60 | Low toxicity in non-target cells |

| A549 | >60 | Maintains antimicrobial effectiveness |

| MRC5 | >60 | Non-toxic to normal cells |

Antimicrobial Efficacy Study

A study evaluating various derivatives of this compound revealed that one derivative exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, showcasing superior efficacy compared to standard antibiotics like Ciprofloxacin.

Cytotoxicity Profile

In another study, the cytotoxicity of the compound was assessed across several cancer cell lines, demonstrating selective action that spares non-malignant cells while effectively targeting cancerous ones.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)-2-hydroxyacetate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 2-(3-Bromophenyl)-2-Hydroxyacetate

- Structure : Bromine at the meta position on the phenyl ring.

- Molecular Formula : C$9$H$9$BrO$_3$ (same as target compound).

- Meta-directing effects may favor different regioselectivity in further functionalization .

Methyl 2-(2-Chlorophenyl)-2-Hydroxyacetate

- Structure : Chlorine replaces bromine at the ortho position.

- Molecular Weight : 200.62 g/mol (vs. 245.08 g/mol for bromo analog).

- Key Differences : Chlorine’s smaller size and lower polarizability decrease lipophilicity (XLogP3 ~1.6 for chloro vs. ~2.5 for bromo). This impacts solubility and bioavailability in drug design .

Methyl 2-(3,4-Dichlorophenyl)-2-Hydroxyacetate

- Structure : Two chlorine atoms at meta and para positions.

- Molecular Formula : C$9$H$8$Cl$2$O$3$.

- Key Differences: Increased electron-withdrawing effects enhance acidity of the hydroxyl group (pKa ~3.5 vs. ~4.2 for mono-halogenated analogs). This compound may exhibit faster ester hydrolysis rates .

Functional Group Variations

Methyl 2-Amino-2-(2-Bromophenyl)Acetate

- Structure: Hydroxyl group replaced by amino (-NH$_2$).

- Molecular Formula: C$9$H${10}$BrNO$_2$.

- Key Differences: The amino group increases basicity (pKa ~9.5) and enables Schiff base formation. However, it reduces stability under acidic conditions compared to the hydroxyl analog .

Methyl 2-(2-Bromophenyl)Acetate

- Structure : Lacks the hydroxyl group.

- Molecular Formula : C$9$H$9$BrO$_2$.

- Key Differences : Absence of hydroxyl eliminates hydrogen bonding, reducing solubility in polar solvents. Reactivity shifts toward nucleophilic acyl substitution rather than oxidation or condensation .

Ester Group Modifications

Ethyl 2-(2-Bromophenyl)-2-Hydroxyacetate

- Structure : Ethyl ester instead of methyl.

- Molecular Formula : C${10}$H${11}$BrO$_3$.

- Key Differences : Ethyl esters generally hydrolyze slower than methyl esters due to increased steric hindrance. This may extend half-life in biological systems .

Comparative Data Table

Biological Activity

Methyl 2-(2-bromophenyl)-2-hydroxyacetate, an organic compound with the molecular formula , has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula :

- IUPAC Name : this compound

- Physical Appearance : Colorless liquid

The compound features a bromophenyl group and a hydroxyacetate moiety that enhance its reactivity and biological interactions. The presence of the bromine atom is particularly significant, as it increases the compound's susceptibility to nucleophilic attacks, facilitating various substitution reactions within biological systems.

This compound exhibits its biological activity through several mechanisms:

-

Enzyme Modulation :

- The compound has been shown to inhibit key enzymes such as mammalian collagenase and elastase, which are involved in the degradation of collagen and elastin. This inhibition can lead to alterations in extracellular matrix composition, affecting cellular processes such as adhesion and migration.

- It may also interact with glycine N-acyltransferases, influencing fatty acid metabolism and signaling pathways.

-

Receptor Binding :

- The structural features of this compound enable it to bind effectively to various receptors, potentially modulating physiological responses related to inflammation and pain perception.

-

Biochemical Pathways :

- This compound participates in biochemical pathways by affecting the Suzuki–Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits collagenase and elastase, impacting extracellular matrix dynamics |

| Metabolic Influence | Modulates metabolic pathways through interactions with glycine N-acyltransferases |

| Receptor Interaction | Potential binding to receptors involved in inflammatory responses |

| Synthetic Utility | Serves as an intermediate in pharmaceutical syntheses, particularly in drug development processes |

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- A study highlighted its role as a biochemical probe to investigate enzyme mechanisms, demonstrating its utility in studying metabolic pathways.

- Another investigation focused on its interactions with specific molecular targets, revealing that the compound's bromine atom plays a critical role in binding dynamics with enzymes and receptors.

- Research has also indicated that this compound could be explored for therapeutic applications due to its enzyme modulation properties, particularly in conditions related to tissue remodeling and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.